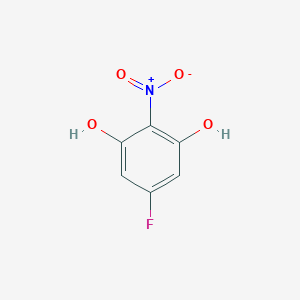

5-フルオロ-2-ニトロベンゼン-1,3-ジオール

概要

説明

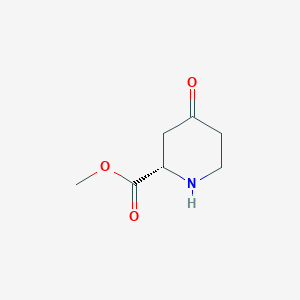

5-Fluoro-2-nitrobenzene-1,3-diol (FNB) is a synthetic compound that has gained increasing attention from researchers over the years due to its unique properties and potential applications in various fields. It is used as an active pharmaceutical intermediate and an intermediate for organic synthesis . The molecular formula of FNB is C6H4FNO4 and it has a molecular weight of 173.1 g/mol.

Synthesis Analysis

The synthesis of FNB can be achieved through the nitration of 3-fluorobenzotrifluoride using the mixed acid as a nitrating agent . The process safety was evaluated based on the temperature rise with the use of Reaction Calorimeter and Differential Scanning Calorimetry .Molecular Structure Analysis

The molecular structure of FNB consists of a benzene ring with a fluorine atom and a nitro group attached to it . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the benzene ring .Chemical Reactions Analysis

Benzene can undergo electrophilic aromatic substitution because aromaticity is maintained . A two-step mechanism has been proposed for these electrophilic substitution reactions. In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate. In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .科学的研究の応用

有機化学研究

5-フルオロ-2-ニトロベンゼン-1,3-ジオールは、置換ベンゼン誘導体です . 有機化学では、このような化合物は、IUPAC命名法に従って置換ベンゼン誘導体の番号付けを理解するために、研究でよく使用されます . これにより、新しい合成方法の開発と反応機構の理解に役立ちます。

他の化合物の合成

この化合物は、他の複雑な有機化合物の合成における前駆体として使用できます。 たとえば、5-フルオロ-2-ニトロベンゾトリフルオリドの合成に使用されています . この合成プロセスは、3-フルオロベンゾトリフルオリドのニトロ化によって、連続フローミリリアクターシステムで達成されました .

プロセス安全性評価

5-フルオロ-2-ニトロベンゾトリフルオリドの合成プロセスは、化学反応におけるプロセス安全性を評価するためのケーススタディを提供します . 反応熱量計と示差走査熱量計を使用して、温度上昇に基づいて、プロセスの安全性が評価されました .

物質移動研究

ミリアクターでの5-フルオロ-2-ニトロベンゾトリフルオリドの合成に使用されたニトロ化プロセスは、物質移動制限について評価されました . このような研究は、反応条件の最適化と化学プロセスの効率の向上に不可欠です。

熱伝達評価

5-フルオロ-2-ニトロベンゾトリフルオリドの合成プロセスは、化学反応における熱伝達を研究する機会も提供します . 滞留時間と内径が温度分布と基質変換に与える影響について、熱伝達評価が行われました .

医薬品試験

5-フルオロ-2-ニトロベンゼン-1,3-ジオールは、医薬品試験に使用できます . この化合物の高品質な標準品は、医薬品研究開発において正確な結果を保証するために使用できます .

作用機序

The mechanism of action of 5-Fluoro-2-nitrobenzene-1,3-diol is complex and not fully understood. It is believed that the compound acts as an electron donor, transferring electrons from the nitro group to the fluorine atom. This electron transfer results in the formation of a resonance-stabilized cation, which can then react with other molecules to form various products.

Biochemical and Physiological Effects

5-Fluoro-2-nitrobenzene-1,3-diol has been studied for its potential biochemical and physiological effects. It has been shown to have an inhibitory effect on certain enzymes, such as cytochrome P450 enzymes. Additionally, it has been found to have an antioxidant effect, as well as an anti-inflammatory effect. It has also been found to have a mild analgesic effect.

実験室実験の利点と制限

5-Fluoro-2-nitrobenzene-1,3-diol is a relatively inexpensive compound, making it an attractive choice for laboratory experiments. Additionally, it is easy to synthesize, and can be stored for long periods of time without degrading. However, it is important to note that 5-Fluoro-2-nitrobenzene-1,3-diol is a highly reactive compound, and should be handled with caution. Additionally, it is important to note that the compound is toxic, and should not be ingested.

将来の方向性

The potential future directions for 5-Fluoro-2-nitrobenzene-1,3-diol are numerous. It has been suggested that the compound may have potential applications in the field of drug delivery, as well as in the development of new materials. Additionally, it has been suggested that the compound may have potential applications in the field of biotechnology, such as in the development of new enzymes or proteins. Finally, it has been suggested that the compound may have potential applications in the field of nanotechnology, such as in the development of new nanomaterials.

Safety and Hazards

特性

IUPAC Name |

5-fluoro-2-nitrobenzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4FNO4/c7-3-1-4(9)6(8(11)12)5(10)2-3/h1-2,9-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOOSVTRRNLPPCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)[N+](=O)[O-])O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70668232 | |

| Record name | 5-Fluoro-2-nitrobenzene-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70668232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1121585-22-5 | |

| Record name | 1,3-Benzenediol, 5-fluoro-2-nitro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1121585-22-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-2-nitrobenzene-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70668232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(E)-2-(3-fluorophenyl)vinyl]pyridine hydrochloride](/img/structure/B1390111.png)

![Ethyl {[amino(imino)methyl]thio}acetate hydrochloride](/img/structure/B1390112.png)

![{(3S,4R)-4-[2-Fluoro-4-(trifluoromethyl)phenyl]-pyrrolidin-3-YL}methanol hydrochloride](/img/structure/B1390113.png)

![ethyl 4-{[(2-chlorobenzyl)amino]methyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate hydrochloride](/img/structure/B1390115.png)

![4'-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B1390132.png)